(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate
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Overview
Description
(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate is a chemical compound that features a pyridine ring, a butenyl chain, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate typically involves the condensation of 3-pyridinecarboxaldehyde with N-methyl-3-buten-1-amine under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine product. The fumarate salt is then formed by reacting the free base with fumaric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent such as dichloromethane.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine .
- Pyridine and Pyrrole derivatives .
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate is unique due to its specific structural features, such as the combination of a pyridine ring with a butenyl chain and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b5-2+;2-1+ |
InChI Key |
NDUVUFHHRZTPAW-LMKFBRIMSA-N |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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